molecular formula C12H18Cl2N2O2 B11838309 Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride

Cat. No.: B11838309
M. Wt: 293.19 g/mol
InChI Key: ZWZOUAPKAYXVKB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride typically involves the reduction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. A common method includes the use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere . The reaction mixture is stirred for several hours, followed by filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it to different tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .

Comparison with Similar Compounds

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability.

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanism of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C13H16Cl2N2O2
  • Molar Mass : Approximately 303.19 g/mol
  • IUPAC Name : Ethyl 1,2,3,4-tetrahydroquinolin-2-ylacetate
  • Structure : The compound features a tetrahydroquinoxaline moiety linked to an ethyl acetate group.

Research indicates that compounds with a tetrahydroquinoxaline structure exhibit various biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown the ability to protect neurons from excitotoxicity, particularly through modulation of NMDA receptors. For instance, studies on related compounds demonstrated their efficacy in reducing calcium influx in neurons under stress conditions .
  • Antioxidant Activity : The presence of the tetrahydroquinoxaline ring may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Summary

Activity TypeDescriptionReferences
NeuroprotectionInhibition of NMDA receptor-mediated excitotoxicity; potential in treating neurodegenerative diseases.
AntioxidantScavenging of free radicals; reduction of oxidative stress in cellular models.
AntimicrobialPreliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study involving a related compound demonstrated that pretreatment with the compound significantly reduced NMDA-induced apoptosis in cultured neurons. The mechanism was attributed to the inhibition of NR2B-containing NMDA receptors, which play a critical role in excitotoxicity associated with neurological disorders .
  • Antioxidant Activity Assessment :
    • In vitro assays indicated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative damage in various diseases .
  • Antimicrobial Evaluation :
    • Initial screening for antimicrobial activity showed that the compound had notable effects against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms involved and to explore its efficacy against a broader range of pathogens .

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate;dihydrochloride

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-16-12(15)7-9-8-13-10-5-3-4-6-11(10)14-9;;/h3-6,9,13-14H,2,7-8H2,1H3;2*1H

InChI Key

ZWZOUAPKAYXVKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CNC2=CC=CC=C2N1.Cl.Cl

Origin of Product

United States

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